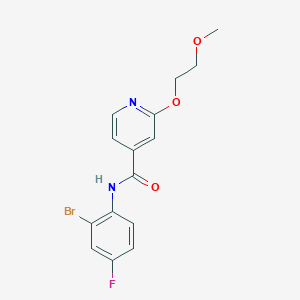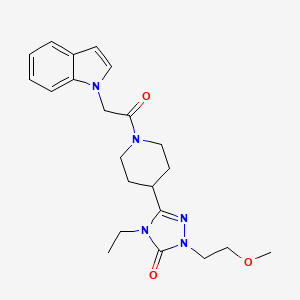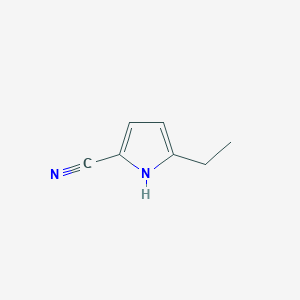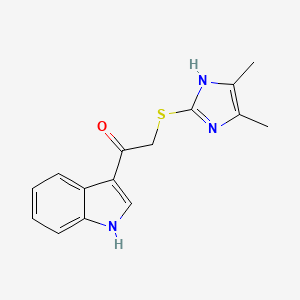![molecular formula C20H21N7O2 B2620522 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034377-20-1](/img/structure/B2620522.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of fused heterocycles that have been the subject of much research due to their valuable biological properties . They are used in the design of various medicinal agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through several methods. One approach involves the annulation of a pyrimidine moiety to a triazole ring . Another method involves the annulation of a triazole fragment to a pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a fused ring system containing a triazole and a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific substituents present on the molecule .科学的研究の応用
CDK2 Inhibitors
The compound has been found to be a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial target for cancer treatment as it selectively targets tumor cells . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Anti-Proliferative Agent
The compound has shown significant anti-proliferative properties . It has been found to inhibit the growth of various cell lines, making it a potential candidate for cancer treatment .
Apoptosis Induction
The compound has been found to induce apoptosis in HCT cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the death of cancer cells .
Cell Cycle Alteration
The compound has been found to cause significant alteration in cell cycle progression . This could potentially disrupt the growth and division of cancer cells .
Synthesis of 1,2,4-Triazolo Pyridines
The compound has been used in the synthesis of 1,2,4-triazolo pyridines . These compounds have numerous applications in medicinal and pharmaceutical chemistry .
Treatment of Cardiovascular Disorders
1,2,4-triazolo pyridines, which can be synthesized using the compound, have been used in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
1,2,4-triazolo pyridines have also been used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
1,2,4-triazolo pyridines have been used in the treatment of hyperproliferative disorders .
作用機序
将来の方向性
The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds continues to be an active area of research, with potential applications in various fields such as medicinal chemistry and agriculture . Future research will likely continue to explore the synthesis, biological activity, and potential applications of these compounds.
特性
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-3-26-11-16(17(28)15-7-6-13(2)25-18(15)26)19(29)21-8-4-5-14-9-22-20-23-12-24-27(20)10-14/h6-7,9-12H,3-5,8H2,1-2H3,(H,21,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQMZZOHNWRKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2620439.png)







![Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2620454.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2620459.png)
![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2620460.png)
![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2620461.png)
![Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate](/img/structure/B2620462.png)